
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate
説明
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate is a chemical compound with the CAS Number: 75894-42-7. It has a linear formula of C10H10N2O3 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 5-cyano-2-hydroxy-6-methylnicotinate . The InChI code is 1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)6(2)12-9(8)13/h4H,3H2,1-2H3,(H,12,13) . The molecular weight of the compound is 206.2 .Physical And Chemical Properties Analysis
The compound has a melting point range of 216 - 218 degrees Celsius .科学的研究の応用
Biomarker for Tobacco-Related Carcinogens
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate and its derivatives have been explored as biomarkers for tobacco-related carcinogens. The metabolites of tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), have been quantified in the urine of tobacco product users. These metabolites, including mercapturic acids and their glucuronides, are pivotal in assessing the exposure to tobacco-specific carcinogens, aiding in the study of tobacco-related cancers and potentially in harm reduction strategies for tobacco product users (Hecht, 2002).
Biodegradation and Fate in the Environment
The compound and its related structures have been a subject of study in the context of environmental pollution, particularly related to the biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, highlighting the compound's role in the biodegradation pathways. This research is crucial for understanding and mitigating the environmental impact of fuel additives and managing soil and groundwater contamination (Thornton et al., 2020).
Metabolic-Hydroxy and Carboxy Functionalization in Drug Molecules
The compound's structure has been discussed in the broader context of metabolic-hydroxy and carboxy functionalization of alkyl moieties in drug molecules. These functionalization processes are significant in modifying the hydrophobicity of drug molecules, affecting their pharmacologic activity. Understanding these processes provides insights into drug metabolism and the potential effects on drug efficacy and safety (El-Haj & Ahmed, 2020).
Synthesis of Biomass-Derived Platform Chemicals
The compound's derivatives are explored in the context of synthesizing biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF). These chemicals serve as alternatives to non-renewable hydrocarbon sources, presenting a sustainable pathway for producing various industrially relevant chemicals, fuels, and materials. The research underscores the compound's potential role in green chemistry and sustainable industrial processes (Chernyshev et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)6(2)12-9(8)13/h4H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFDGVXYARBFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



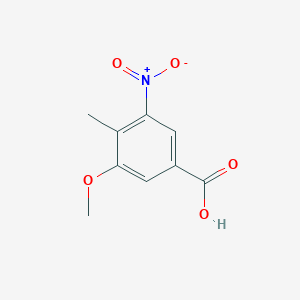

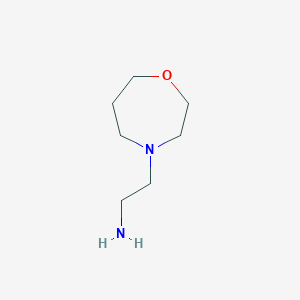

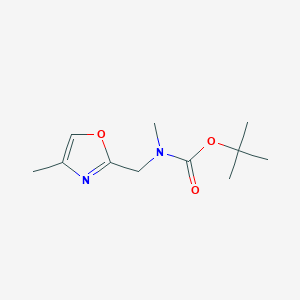


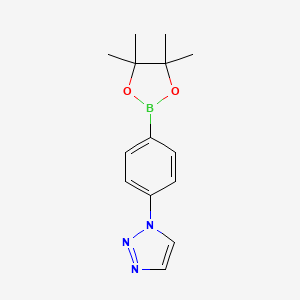

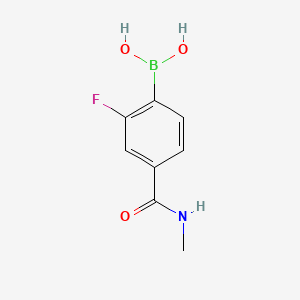
![2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426515.png)
![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)

![3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426518.png)